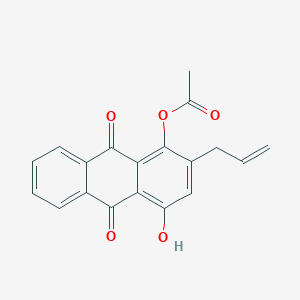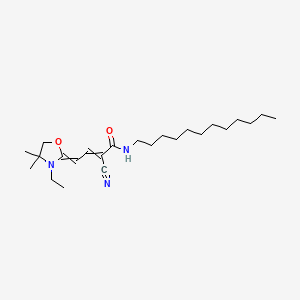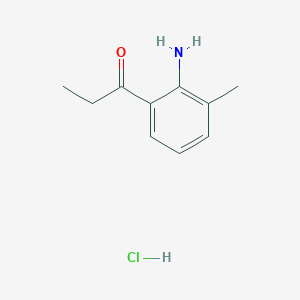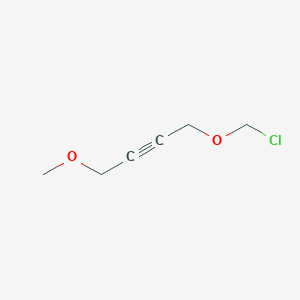
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylsulfanylethyl)piperidine;hydrochloride typically involves the reaction of piperidine with 2-ethylsulfanylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can facilitate the hydrogenation and cyclization processes, leading to the formation of the piperidine ring. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylsulfanylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter release or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the ethylsulfanyl group.
Pyridine: A six-membered ring with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms in the ring, offering different pharmacological effects.
Uniqueness
1-(2-Ethylsulfanylethyl)piperidine;hydrochloride is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
CAS No. |
91445-40-8 |
|---|---|
Molecular Formula |
C9H20ClNS |
Molecular Weight |
209.78 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h2-9H2,1H3;1H |
InChI Key |
AVZFPJJNNVJIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)





![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)

